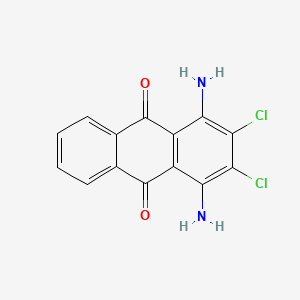

1,4-Diamino-2,3-dichloroanthraquinone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,4-diamino-2,3-dichloroanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2N2O2/c15-9-10(16)12(18)8-7(11(9)17)13(19)5-3-1-2-4-6(5)14(8)20/h1-4H,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZYAYVSWIPZDKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C(=C3N)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058844 | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81-42-5, 70956-27-3 | |

| Record name | Disperse Violet 28 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diamino-2,3-dichloroanthraquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000081425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamino-2,3-dichloroanthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-Anthracenedione, 1,4-diamino-2,3-dichloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Diamino-2,3-dichloroanthraquinone, a significant chemical intermediate. This document details its physicochemical properties, outlines a laboratory-scale synthesis protocol, and discusses its primary applications, with a focus on its role in the synthesis of high-performance dyes. Furthermore, this guide presents a thorough safety and handling protocol essential for laboratory and industrial settings. The information herein is intended to equip researchers and professionals with the critical knowledge required for the effective and safe utilization of this compound in their work.

Introduction: Unveiling a Core Chromophore

This compound, also known by its common name Disperse Violet 28, is a synthetic organic compound belonging to the anthraquinone family.[1][2] Its rigid, planar structure, a consequence of the fused aromatic rings, forms the backbone of a potent chromophore. The presence of amino groups and chloro substituents on the anthraquinone core significantly influences its electronic properties, making it a valuable precursor in the synthesis of a variety of dyes.[3] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.

Physicochemical Properties: A Quantitative Profile

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in experimental and industrial settings. These properties dictate the choice of solvents for reactions and purification, as well as the appropriate handling and storage conditions.

| Property | Value | Source |

| CAS Number | 81-42-5 | [1] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1] |

| Molecular Weight | 307.13 g/mol | [1] |

| Appearance | Dark purple to black powder | [1] |

| Melting Point | 295 °C | [1] |

| Solubility | Soluble in acetone, ethanol, and benzene. Insoluble in water. | [1][2] |

| Density | ~1.64 g/cm³ | [1] |

Synthesis of this compound: A Laboratory Protocol

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is based on the chlorination of 1,4-diaminoanthraquinone leuco body, a common industrial method.[4]

Causality of Experimental Choices: The use of the leuco form of 1,4-diaminoanthraquinone is a critical first step as it is more susceptible to electrophilic substitution than the parent anthraquinone. Chlorobenzene is selected as the solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve the starting material. Sulfuric chloride is a potent chlorinating agent for this transformation. The final steam distillation step is crucial for removing the chlorobenzene solvent and any volatile impurities.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Dissolution of Starting Material: In a well-ventilated fume hood, dissolve the 1,4-diaminoanthraquinone leuco body in chlorobenzene in a reaction vessel equipped with a stirrer and a condenser. Heat the mixture to a temperature between 30-132°C and maintain for 30-60 minutes to ensure complete dissolution.[4]

-

Chlorination Reaction: Cool the solution to 45-60°C. Slowly add sulfuric chloride dropwise to the reaction mixture. After the addition is complete, slowly heat the mixture to 95°C and maintain this temperature to drive the chlorination reaction to completion.[4]

-

Quenching and pH Adjustment: After the reaction is complete, carefully add water to the reaction vessel. Adjust the pH of the mixture to 8-11 using an appropriate base, ensuring the temperature does not exceed 60°C.[4]

-

Solvent Removal and Product Isolation: Introduce steam into the vessel to perform steam distillation, which will remove the chlorobenzene solvent.[4] The product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by filtration and wash the filter cake thoroughly with water to remove any remaining impurities.[4]

-

Drying: Dry the purified product in a vacuum oven at an appropriate temperature to obtain the final this compound.

Applications in Scientific Research and Industry

The primary application of this compound is as a key intermediate in the synthesis of other high-performance dyes.[1]

-

Dye Synthesis: It is a critical precursor for the production of Disperse Blue 60 and Disperse Violet 26, which are widely used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure allows for further modification to produce a range of colors with excellent light and wash fastness.

-

Textile Dyeing: As Disperse Violet 28, it is used directly for dyeing polyester, acetate, and nylon fabrics, imparting a bright reddish-violet shade.[1]

-

Research Applications: The chromophoric and redox-active nature of the anthraquinone core makes this compound and its derivatives interesting candidates for research in areas such as:

Safety, Handling, and Storage

As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is a summary of the key safety data.

GHS Hazard Classification

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5][6]

-

Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5][6]

Precautionary Statements

-

Prevention:

-

Response:

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications, particularly in the dye industry. Its synthesis, while requiring careful control of reaction parameters, is well-established. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and industry professionals to confidently work with this important compound.

References

- Disperse Violet 28. PubChem. (n.d.).

- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone. Google Patents. (n.d.).

- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents. (n.d.).

- Removal of disperse violet 28 from water using self-assembled organo-layered double hydroxides through a one-step process. RSC Publishing. (n.d.).

- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. (n.d.).

- GHS Classification - ChemReg.net. (n.d.).

- Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. (n.d.).

- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. Google Patents. (n.d.).

- China Biggest Disperse Violet 28 Suppliers & Manufacturers & Factory - MSDS Sheet - Sinoever. (n.d.).

- Disperse Violet 28 - World dye variety. (2012, March 19).

- This compound 93.0+%, TCI America™ | Fisher Scientific. (n.d.).

- MSDS of 1,4-Diamino-2,3-dicyano-9,10-anthraquinone. (2019, October 23).

- Disperse Violet 28 (CAS 81-42-5) | Intermediate for Disperse Blue | Royalchem. (n.d.).

- Disperse Violet 28 (Solvent violet 31). (n.d.).

- Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties - Semantic Scholar. (2022, July 13).

- 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (n.d.).

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- Anthraquinone, 1-amino-2,4-dihydroxy- - the NIST WebBook. (n.d.).

- UV/Visible spectra of a series of natural and synthesised anthraquinones: experimental and quantum chemical approaches - PubMed Central. (2014, May 8).

- UV–vis absorption spectra of the anthraquinone‐type disperse reactive... - ResearchGate. (n.d.).

- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. (2025, November 5).

- Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed. (n.d.).

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.).

Sources

- 1. royal-chem.com [royal-chem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. Disperse Violet 28 | C14H8Cl2N2O2 | CID 65731 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Diamino-2,3-dichloroanthraquinone

Executive Summary

1,4-Diamino-2,3-dichloroanthraquinone is a significant synthetic compound, primarily recognized for its role as a crucial intermediate in the manufacture of high-performance dyes and pigments.[1][2] Its robust chemical structure imparts desirable qualities such as excellent lightfastness and stability to the final colorants.[1] Beyond its traditional use in the textile and paper industries, this molecule is finding contemporary applications in materials science, including enhancing the efficiency of organic solar cells and serving as a component in the development of novel antimicrobial agents.[1] This guide provides an in-depth, scientifically grounded overview of the synthesis, purification, and comprehensive characterization of this compound, designed to equip researchers and professionals with the technical knowledge required for its effective handling and application.

Physicochemical and Molecular Properties

A foundational understanding of a compound's properties is critical for its application in research and development. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| IUPAC Name | 1,4-Diamino-2,3-dichloroanthracene-9,10-dione | N/A |

| CAS Number | 81-42-5 | [3] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [4] |

| Molecular Weight | 307.13 g/mol | [3][4] |

| Appearance | Gray to dark purple to black powder/crystal | [4] |

| Purity | Typically >93.0% (by HPLC) | [3][4] |

| Solubility | Soluble in hot nitrobenzene | [5] |

Synthesis Pathway: Chlorination of 1,4-Diaminoanthraquinone Leuco Body

The predominant industrial synthesis of this compound involves the direct chlorination of a 1,4-diaminoanthraquinone precursor. A common and effective strategy employs the leuco form of 1,4-diaminoanthraquinone as the starting material.

Principle of the Synthesis

The synthesis hinges on an electrophilic aromatic substitution reaction. The electron-rich nature of the 1,4-diaminoanthraquinone system facilitates the introduction of chloro groups at the 2 and 3 positions. The use of the leuco body (the reduced form of the anthraquinone) is a critical choice; the conversion of the quinone's carbonyl groups to hydroxyl groups increases the electron density of the aromatic rings, thereby activating them towards electrophilic attack by the chlorinating agent. Subsequent oxidation re-establishes the anthraquinone core.

Detailed Experimental Protocol

The following protocol is adapted from established methodologies for the chlorination of anthraquinone derivatives.[2]

Starting Material: 1,4-Diaminoanthraquinone Leuco Body. This precursor is synthesized from 1,4-dihydroxyanthraquinone.[6]

Reagents & Materials:

-

1,4-Diaminoanthraquinone Leuco Body

-

Chlorobenzene (Solvent)

-

Sulfuryl chloride (SO₂Cl₂) or Chlorosulfuric acid (ClSO₃H) (Chlorinating Agent)

-

Sodium Hydroxide or Sodium Carbonate solution (for pH adjustment)

-

Deionized Water

-

Nitrogen gas supply

Protocol Steps:

-

Dissolution: In a glass-lined reactor equipped with a mechanical stirrer, thermometer, condenser, and dropping funnel, charge the 1,4-diaminoanthraquinone leuco body and chlorobenzene. The typical mass ratio of solvent to starting material is between 5:1 and 12:1.[2]

-

Inerting and Heating: Purge the reactor with nitrogen gas. Heat the mixture to between 125-132°C under agitation for 30-60 minutes to ensure complete dissolution of the starting material.[2]

-

Chlorination: Cool the reaction mixture to 45-60°C. Begin the dropwise addition of the chlorinating agent (e.g., chlorosulfuric acid) over a period of time, maintaining the temperature within this range. The molar ratio of chlorinating agent to the leuco body is crucial and is typically around 1.8-1.9:1.[2]

-

Reaction Maturation: After the addition is complete, hold the reaction mixture at 45-60°C for approximately 2 hours. Subsequently, slowly increase the temperature to 95°C and maintain for another 30-60 minutes to ensure the reaction goes to completion.[2]

-

Work-up and Isolation:

-

Cool the reactor to below 60°C. Carefully add water to the reaction vessel.

-

Adjust the pH of the aqueous layer to 8-11 using an alkali solution (e.g., sodium hydroxide). This step neutralizes residual acid and facilitates the precipitation of the product.[2]

-

Introduce steam into the vessel to perform steam distillation, which effectively removes the chlorobenzene solvent.[2]

-

The remaining aqueous slurry contains the precipitated product.

-

-

Purification:

-

Filter the slurry to collect the crude product.

-

Wash the filter cake thoroughly with hot deionized water until the filtrate is neutral.

-

Dry the purified solid in a vacuum oven to obtain the final product, this compound.

-

Scientific Rationale and In-Field Insights

-

Choice of Solvent: Chlorobenzene is preferred over historical solvents like nitrobenzene or dichlorobenzenes. It offers a suitable boiling point for the reaction while reducing energy consumption and simplifying wastewater treatment, a significant consideration for sustainable industrial chemistry.[2]

-

Temperature Control: The initial low-temperature addition of the chlorinating agent controls the exothermic reaction, preventing unwanted side products. The final heating step ensures the reaction reaches completion, maximizing yield.

-

Post-Reaction Neutralization: The pH adjustment is a critical step. It not only neutralizes corrosive acidic byproducts but also ensures the diamino product is in its neutral, less soluble form, maximizing its precipitation from the aqueous solution.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Analytical Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A multi-technique approach is standard practice.

Characterization Workflow

Caption: Analytical techniques for characterizing the final product.

Expected Analytical Data

The following table summarizes the expected outcomes from the key analytical techniques used to validate the synthesis.

| Technique | Purpose | Expected Results |

| FT-IR Spectroscopy | Functional Group Identification | N-H stretch: ~3300-3500 cm⁻¹ (doublet for primary amine)Aromatic C-H stretch: ~3000-3100 cm⁻¹C=O stretch (quinone): ~1620-1670 cm⁻¹Aromatic C=C stretch: ~1500-1600 cm⁻¹C-N stretch: ~1250-1350 cm⁻¹C-Cl stretch: ~600-800 cm⁻¹ |

| ¹H NMR | Proton Environment Analysis | Aromatic Protons (positions 5, 8): ~8.2-8.4 ppm (multiplet)Aromatic Protons (positions 6, 7): ~7.6-7.8 ppm (multiplet)Amine Protons (N-H): Broad singlet, chemical shift can vary (~7.0-9.0 ppm) depending on solvent and concentration. |

| ¹³C NMR | Carbon Skeleton Mapping | C=O (quinone): ~180-185 ppmAromatic C-NH₂: ~145-155 ppmAromatic C-Cl: ~125-135 ppmQuaternary Aromatic Carbons: Multiple signals in the aromatic region.Substituted Aromatic Carbons (C-H): ~126-135 ppm. |

| Mass Spectrometry | Molecular Weight & Isotopic Confirmation | Molecular Ion (M⁺): m/z ≈ 306A characteristic isotopic pattern for two chlorine atoms ([M]⁺, [M+2]⁺, [M+4]⁺) with an approximate ratio of 9:6:1 will be observed. |

| HPLC | Purity Determination | A single major peak in the chromatogram, with purity typically calculated to be >93%.[3] |

| UV-Vis Spectroscopy | Color & Conjugation Analysis | Strong absorption bands in the visible region (typically blue/violet), characteristic of 1,4-diaminoanthraquinone derivatives. The twin absorption peaks typical for 1,4-diaminoanthraquinones are expected.[7] |

Key Applications

The unique structure of this compound makes it a versatile building block in several fields:

-

Dye and Pigment Synthesis: It is a key intermediate for producing a range of colorants, including disperse dyes like Disperse Violet 26 and other high-performance pigments used in textiles, coatings, and inks.[1][2] Its structure provides a scaffold for further chemical modification to create a wide palette of colors with high stability.

-

Organic Electronics: The compound's conjugated system makes it a candidate for use in organic photovoltaics, where it can contribute to light absorption and energy conversion processes.[1]

-

Biomedical Research: The anthraquinone core is a known pharmacophore. Derivatives of this compound have been investigated for their antimicrobial properties, potentially leading to applications in coatings for medical devices to prevent infections.[1]

References

- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.

- Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. National Institutes of Health (NIH). [Link]

- Synthesis of 1,4-diamino-anthraquinone-2-sulfonic acid derivatives coupled to dextran as carriers for interferon. PubMed. [Link]

- Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Scirp.org. [Link]

- Synthesis method of 1, 4-diamino anthraquinone leuco body.

- Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.

- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia. [Link]

- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.

- CHAPTER 6 - Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants.

- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone.

- Carbon‐13 NMR spectra of anthraquinone‐derived dyes.

- Process for the preparation of 1,4-diamino-2,3-dicyanoanthraquinone.

- Novel Series of Diaminoanthraquinone-Based π‐Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar. [Link]

- Nuclear alkylation of 1,4-diaminoanthraquinone.

- Halogenation in the anthraquinone series. Journal of the Chemical Society (Resumed) (RSC Publishing). [Link]

- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. Medium. [Link]

- 1,2-Diaminoanthraquinone. PubChem - NIH. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. CN105693530A - Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone - Google Patents [patents.google.com]

- 3. labproinc.com [labproinc.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. 1,4-Diamino-2,3-dihydroanthraquinone - Wikipedia [en.wikipedia.org]

- 6. CN108395381B - Synthesis method of 1, 4-diamino anthraquinone leuco body - Google Patents [patents.google.com]

- 7. 182.160.97.198:8080 [182.160.97.198:8080]

An In-depth Technical Guide to the Photophysical Properties of Substituted Anthraquinone Dyes

Introduction

Anthraquinone dyes, a significant class of organic colorants, are characterized by their core structure of anthracene-9,10-dione.[1] While anthraquinone itself is colorless, the introduction of substituent groups onto this tricyclic aromatic framework gives rise to a vibrant spectrum of colors, ranging from red to blue.[2] These dyes are not only of historical importance in the textile industry but are also the subject of extensive contemporary research due to their versatile photophysical properties and potential applications in diverse fields such as photodynamic therapy (PDT), molecular sensing, and dye-sensitized solar cells.[3][4][5]

This technical guide provides a comprehensive exploration of the photophysical properties of substituted anthraquinone dyes. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-property relationships that govern the interaction of these molecules with light. We will delve into the synthesis of these dyes, their electronic absorption and emission characteristics, the critical role of intersystem crossing, and the profound influence of substituents and the surrounding environment on their photophysical behavior.

Synthesis of Substituted Anthraquinone Dyes

The synthetic routes to substituted anthraquinones are crucial for tuning their photophysical properties. Most synthetic strategies commence with the functionalization of the basic anthraquinone skeleton.[2] Key intermediates include anthraquinone sulfonic acid and nitroanthraquinone, which are obtained through sulfonation or nitration of anthraquinone, respectively.[2] These sulfonic acid and nitro groups can be readily displaced by a variety of nucleophiles, such as amines, alkoxides, and hydroxides, to introduce electron-donating groups that are essential for imparting color.[2]

A widely used intermediate for the synthesis of many acid anthraquinone dyes is bromamic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid).[2][6] The bromine atom in bromamic acid is susceptible to nucleophilic substitution, allowing for the introduction of various aryl or alkylamino groups, leading to a diverse range of brilliantly colored dyes.[6] For instance, the condensation of bromamic acid with an appropriate aniline derivative is a key step in the synthesis of C.I. Reactive Blue 19.[2]

Other synthetic methodologies include Friedel-Crafts acylation and Diels-Alder cycloadditions to construct the anthraquinone core with pre-installed substituents.[7] Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, have also been employed to introduce aryl and alkenyl substituents at specific positions on the anthraquinone ring system.[7]

Experimental Protocol: Synthesis of a 4-Substituted 1-Aminoanthraquinone Derivative

This protocol provides a general procedure for the nucleophilic substitution of bromine in bromamic acid to synthesize a 4-substituted 1-aminoanthraquinone dye.[6]

-

Dissolution of Bromamic Acid: Dissolve 1-amino-4-bromo-9,10-anthraquinone-2-sulfonic acid (bromamic acid) in hot water (70-80°C).

-

Addition of Reagents: To the solution, add the desired amine (1.5 molar equivalents) and sodium bicarbonate (2.0 molar equivalents) sequentially.

-

Catalyst Addition: Add catalytic amounts of copper(II) sulfate and iron(II) sulfate to the reaction mixture.

-

Reaction Conditions: Stir the mixture and heat to 90°C. Maintain this temperature for approximately 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) until the bromamic acid is consumed.

-

Work-up and Isolation: Upon completion, cool the reaction mixture and isolate the product by filtration. Wash the solid product with water and a suitable organic solvent (e.g., ethanol) to remove impurities.

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the structure of the synthesized dye using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Electronic Absorption and Emission Properties

The photophysical properties of substituted anthraquinone dyes are governed by their electronic structure and the nature of their electronic transitions. The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. In anthraquinones, two primary types of electronic transitions are observed: π → π* and n → π* transitions.[8]

-

π → π Transitions:* These are typically high-intensity absorptions occurring in the UV region of the electromagnetic spectrum and arise from the excitation of electrons within the aromatic π-system.[8]

-

n → π Transitions:* These transitions are of lower intensity and can extend into the visible region. They result from the excitation of non-bonding electrons located on the oxygen atoms of the carbonyl groups.[8]

The introduction of substituents significantly modulates the energies of these transitions, leading to shifts in the absorption and emission maxima.

Influence of Substituents

The nature and position of substituents on the anthraquinone core are the dominant factors controlling the color and photophysical properties of these dyes.[1]

-

Electron-Donating Groups (EDGs): Substituents such as amino (-NH₂), hydroxyl (-OH), and alkoxy (-OR) groups are strong electron donors. When attached to the anthraquinone nucleus, particularly at the α-positions (1, 4, 5, and 8), they cause a bathochromic (red) shift in the absorption spectrum.[2][8] This is due to the extension of the conjugated π-system and an increase in the energy of the highest occupied molecular orbital (HOMO). The presence of strong EDGs can induce intramolecular charge transfer (ICT) from the substituent to the anthraquinone core, resulting in intense absorption bands in the visible region.[1]

-

Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups can lead to a hypsochromic (blue) shift in the absorption spectrum.[8]

The position of the substituent also plays a critical role. For instance, substitution at the α-positions generally has a more pronounced effect on the photophysical properties than substitution at the β-positions (2, 3, 6, and 7).[9]

Fluorescence Properties

While many simple anthraquinones are weakly fluorescent or non-fluorescent, certain derivatives, especially those bearing amino or hydroxyl substituents, can exhibit significant fluorescence.[8] Key parameters that characterize the fluorescence of these dyes include:

-

Stokes Shift: This is the difference in wavelength (or energy) between the maximum of the absorption and emission spectra. Anthraquinone-based fluorophores can exhibit large Stokes shifts, which is a desirable property for applications in fluorescence imaging to minimize self-absorption.[10]

-

Fluorescence Quantum Yield (Φf): This parameter quantifies the efficiency of the fluorescence process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.[8] The quantum yields of substituted anthraquinones can vary widely depending on their structure and environment. For example, the presence of electron-withdrawing groups in the 1-amino group can cause a decrease in the fluorescence quantum yield.[11]

Data on Photophysical Properties of Selected Substituted Anthraquinone Dyes

| Compound | Substituent(s) | λmax (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Solvent | Reference |

| 1,6-dihydroxy-anthraquinone | 1,6-di-OH | 411 | 567 | 156 | Not Reported | Methanol | [1] |

| 1,5,6-trihydroxy-anthraquinone | 1,5,6-tri-OH | 447 | Not Reported | Not Reported | Not Reported | Methanol | [1] |

| 1-aminoanthraquinone | 1-NH₂ | ~480 | ~600 | ~120 | Varies | Various | [12] |

| 1,5-diaminoanthraquinone | 1,5-di-NH₂ | ~500 | ~620 | ~120 | Varies | Various | [13] |

Experimental Protocol: Measurement of Absorption and Fluorescence Spectra

This protocol outlines the general procedure for acquiring the UV-Visible absorption and fluorescence emission spectra of a substituted anthraquinone dye.[1][8]

-

Sample Preparation: Prepare a dilute solution of the anthraquinone dye in a suitable spectroscopic grade solvent (e.g., methanol, ethanol, or chloroform). The concentration should be adjusted to have an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption (λmax) in a 1 cm path length cuvette.

-

UV-Visible Absorption Spectroscopy:

-

Use a dual-beam UV-Visible spectrophotometer.

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the dye solution over a desired wavelength range (e.g., 200-800 nm).

-

Identify the λmax and the corresponding molar absorptivity (ε) if the concentration is known, using the Beer-Lambert law (A = εcl).[8]

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Emission Spectrum: Excite the sample at its λmax and record the emission spectrum over a range of longer wavelengths.

-

Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission and scan the excitation monochromator over a range of shorter wavelengths. The excitation spectrum should ideally match the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate or rhodamine 6G).[8]

-

Prepare solutions of the sample and the standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the integrated fluorescence intensity of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).

-

Calculate the quantum yield of the sample using the following equation:[8] Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Intersystem Crossing and Photochemistry

In addition to fluorescence, excited singlet state molecules can undergo intersystem crossing (ISC) to a triplet state. This process is particularly efficient in many anthraquinone derivatives and plays a pivotal role in their photochemistry.[14][15]

The triplet state of anthraquinones is often long-lived and chemically reactive. It can participate in various photochemical reactions, including:

-

Hydrogen Abstraction: The triplet excited state can abstract hydrogen atoms from suitable donor molecules, leading to the formation of a ketyl radical. This reactivity is influenced by the solvent environment.[16]

-

Energy Transfer: The triplet state can transfer its energy to other molecules, such as molecular oxygen, to generate singlet oxygen (¹O₂). Singlet oxygen is a highly reactive species and is the key cytotoxic agent in Type II photodynamic therapy.[17][18]

The efficiency of ISC is a critical parameter for applications that rely on the triplet state. Femtosecond transient absorption spectroscopy is a powerful technique to quantitatively determine the rate of ISC.[14][15] For some 2-substituted 9,10-anthraquinone derivatives, the ISC rate constant (k_isc) has been measured to be on the order of 2.5 x 10¹² s⁻¹, indicating an ultrafast process.[14][15]

Influence of the Environment

The photophysical properties of substituted anthraquinone dyes are highly sensitive to their local environment. Factors such as solvent polarity, hydrogen bonding capabilities, and the presence of quenchers can significantly alter their absorption and emission characteristics.

Solvent Effects

The polarity of the solvent can influence the energies of the ground and excited states of the dye molecules, leading to solvatochromic shifts in their spectra.[13] For dyes with significant intramolecular charge transfer character, increasing the solvent polarity often results in a bathochromic shift of the fluorescence emission due to the stabilization of the more polar excited state.[19]

Hydrogen Bonding

Hydrogen bonding interactions between the dye and solvent molecules can have a profound impact on the photophysical properties.[1] Intramolecular hydrogen bonding, for example, between a hydroxyl group at the 1-position and the adjacent carbonyl oxygen, can extend the conjugation of the system and affect the absorption and emission wavelengths.[1] Intermolecular hydrogen bonding with protic solvents can also influence the excited state dynamics and photochemical reactivity.[16]

Applications in Research and Drug Development

The tunable photophysical properties of substituted anthraquinone dyes make them valuable tools in various scientific disciplines.

Photodynamic Therapy (PDT)

Many anthraquinone derivatives are being investigated as photosensitizers for PDT.[4][17] Their ability to efficiently generate singlet oxygen upon photoexcitation makes them promising candidates for the treatment of cancer and other diseases.[18] The absorption wavelength of the photosensitizer is a critical parameter for PDT, as it should ideally be in the "phototherapeutic window" (600-900 nm) where light can penetrate deeply into tissues. The synthesis of anthraquinone dyes with strong absorption in this region is an active area of research.

Fluorescent Probes and Sensors

The sensitivity of the fluorescence of some anthraquinone derivatives to their environment makes them suitable for use as fluorescent probes and sensors.[3] For example, they can be designed to detect metal ions, anions, or changes in local polarity through changes in their fluorescence intensity or wavelength.[3][20]

Conclusion

Substituted anthraquinone dyes are a fascinating class of molecules with a rich and tunable photochemistry. The ability to modify their photophysical properties through synthetic chemistry has led to their application in a wide range of fields, from traditional dyeing to cutting-edge biomedical research. A thorough understanding of the interplay between their chemical structure, electronic properties, and environmental interactions is essential for the rational design of new anthraquinone-based materials with tailored functions. This guide has provided a comprehensive overview of these fundamental principles and experimental methodologies, offering a solid foundation for researchers and professionals working with these versatile compounds.

References

- Adnan, N. E., Nasuha, N. A. M., Tajuddin, H. A., Abdullah, Z., & Choo, Y. M. (2020). Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. Sains Malaysiana, 49(6), 1331-1339. [Link]

- van Ramesdonk, H. J., Bakker, B. H., Groeneveld, M. M., Verhoeven, J. W., Allen, B. D., Rostron, J. P., & Harriman, A. (2006). Ultrafast Intersystem Crossing in 9,10-Anthraquinones and Intramolecular Charge Separation in an Anthraquinone-Based Dyad. The Journal of Physical Chemistry A, 110(49), 13145–13150. [Link]

- van Ramesdonk, H. J., Bakker, B. H., Groeneveld, M. M., Verhoeven, J. W., Allen, B. D., Rostron, J. P., & Harriman, A. (2006). Ultrafast intersystem crossing in 9,10-anthraquinones and intramolecular charge separation in an anthraquinone-based dyad. The Journal of Physical Chemistry A, 110(49), 13145–13150. [Link]

- Navas Diaz, A. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology A: Chemistry, 53(2), 141-167. [Link]

- Głowacki, I., Luszczynska, B., & Ulanski, J. (2018). Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties.

- Wikipedia. (2023). Anthraquinone dyes. In Wikipedia. [Link]

- Hussain, A. (2018). PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE. University of South Dakota. [Link]

- Zhao, J., Zhao, X., & Ji, S. (2019). Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators for photopolymerization. Photochemical & Photobiological Sciences, 18(11), 2735–2743. [Link]

- Glazunova, V. A., Zakharyan, R. A., & Shiryaev, A. K. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Pharmaceutical Chemistry Journal, 55(5), 463–471. [Link]

- Navas Díaz, A. (1990). Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. Journal of Photochemistry and Photobiology, A: Chemistry, 53(2), 141-167. [Link]

- Harvey, B. G., & Wright, M. E. (2016). Molecular structure and reversible photodegradation in anthraquinone dyes. arXiv preprint arXiv:1604.07645. [Link]

- Request PDF. (n.d.). An Efficient Synthesis of Substituted Anthraquinones and Naphthoquinones.

- Maksimov, A. L., Sakharov, M. A., & Karakhanov, E. A. (2014). One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions.

- Request PDF. (n.d.). Ultrafast Intersystem Crossing in 9,10-Anthraquinones and Intramolecular Charge Separation in an Anthraquinone-Based Dyad.

- Asim, S., Asim, H., & Akhtar, T. (2023). Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives. Journal of Fluorescence, 33(6), 4647–4660. [Link]

- Semantic Scholar. (n.d.). Photochemistry of Anthraquinone Dyes in Solution and in Polymer Masses. [Link]

- Request PDF. (n.d.). Intersystem Crossing, Photo‐Induced Charge Separation and Regioisomer‐Specific Excited State Dynamics in Fully Rigid Spiro Rhodammine‐Naphthalene/Anthraquinone Electron Donor‐Acceptor Dyads.

- Sivakumar, P., Nayaki, S. K., & Swaminathan, M. (2007). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents and at Various pH. Journal of Chemistry, 4(4), 523-530. [Link]

- ResearchGate. (n.d.). 9,10-anthraquinone and numbering of the substitution positions. [Link]

- Google Patents. (n.d.).

- Request PDF. (n.d.). Precise fluorescence measurement for determination of photophysical properties of dyes.

- Georgiev, M. I., & Staneva, D. H. (2024). Plants-occurring Anthraquinones as Photosensitive Compounds for Photodynamic Method: A Critical Overview. Current Traditional Medicine, 10(1), e280424229618. [Link]

- Weiss, S., & Enderlein, J. (2022). Measuring photophysical transition rates with fluorescence correlation spectroscopy and antibunching. arXiv preprint arXiv:2203.13480. [Link]

- Sivakumar, P., Nayaki, S. K., & Swaminathan, M. (2007). Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH. Journal of Chemistry, 4(4), 523-530. [Link]

- ResearchGate. (n.d.). The absorption spectra of anthraquinone dye: (a) Fundamental... [Link]

- Wang, Y., Li, M., & Yang, C. (2019). The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies. Physical Chemistry Chemical Physics, 21(34), 18732–18740. [Link]

- Scholars Crossing. (n.d.). Assessing the Fluorescent Properties of Anthraquinone-Based Dyes. [Link]

- MDPI. (n.d.).

- Liberty University. (2021). FLUORESCENT ANTHRAQUINONES 1 Biomedical Applications and Syntheses of Selected Anthraquinone Dyes. [Link]

- Request PDF. (n.d.). Anthraquinone dyes as photosensitizers for dye-sensitized solar cells.

- Semantic Scholar. (n.d.). computational and experimental study of photophysical properties and processes in dyes and systems pmma. [Link]

- ChemRxiv. (2025). In Silico Design of Anthraquinone-Based Two-Photon Photosensitizers for NIR-Activated Photodynamic Therapy in Hypoxic Tumors. [Link]

- Eggeling, C., Widengren, J., Rigler, R., & Seidel, C. A. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry, 70(13), 2651–2659. [Link]

- ResearchGate. (n.d.). Quantum yield relative to anthracene of the different probes and their fluorescence lifetime in chloroform solutions. [Link]

- Request PDF. (n.d.). Synthesis and photophysical properties of metal anthraquinone phthalocyanine.

- Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347–364. [Link]

- ResearchGate. (n.d.). (PDF) Dye Sensitizers for Photodynamic Therapy. [Link]

- Scilit. (n.d.).

- ResearchGate. (n.d.). Analysis of the Structural and Photophysical Properties of Dyes. [Link]

- Gohlke, C. (n.d.). Christoph Gohlke. [Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. Anthraquinone dyes - Wikipedia [en.wikipedia.org]

- 3. "PHOTOPHYSICAL, ELECTROCHEMICAL, AND CATALYTIC STUDIES OF ANTHRAQUINONE" by Anwar Hussain [red.library.usd.edu]

- 4. imrpress.com [imrpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Low and High Molecular Mass Anthraquinone Derivatives Containing Substituents of Varying Electron Donating Properties: Electrochemical and Spectroelectrochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Scholars Crossing - Liberty University Research Week: Assessing the Fluorescent Properties of Anthraquinone-Based Dyes [digitalcommons.liberty.edu]

- 11. researchgate.net [researchgate.net]

- 12. ifmmi.com [ifmmi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ultrafast intersystem crossing in 9,10-anthraquinones and intramolecular charge separation in an anthraquinone-based dyad - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The solvent effect on the photodeprotection of anthraquinone protected carboxylic acid unravelled by time-resolved spectroscopic studies - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Dye Sensitizers for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. [PDF] Photophysical Study of 1,5 – Diaminoanthraquinone in Different Solvents and at Various pH | Semantic Scholar [semanticscholar.org]

- 20. Effect of Substituents on Solubility, Medicinal, Absorption, Emission and Cationic/Anionic Detection Properties of Anthraquinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Spectroscopic Analysis of 1,4-Diamino-2,3-dichloroanthraquinone

Executive Summary

1,4-Diamino-2,3-dichloroanthraquinone is a pivotal synthetic intermediate in the chemical industry, primarily known for its role in the creation of high-performance violet and blue disperse dyes.[1][2] Its utility extends into modern materials science, including applications in photovoltaics and the development of antimicrobial agents.[2] A thorough understanding of its structural and electronic properties is paramount for quality control, process optimization, and novel application development. This technical guide provides an in-depth exploration of the core spectroscopic techniques—Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS)—used to characterize this compound. By integrating theoretical principles with field-proven experimental protocols and data interpretation strategies, this document serves as an essential resource for researchers, scientists, and drug development professionals.

Introduction to this compound

The precise characterization of a chemical entity is the foundation of its effective application. For this compound, spectroscopic analysis provides a non-destructive, detailed fingerprint of its molecular identity, purity, and electronic environment.

Chemical Structure and Physicochemical Properties

The molecule features an anthraquinone core, a conjugated system responsible for its chromophoric properties.[3] The substitution pattern—two amino groups at the 1 and 4 positions and two chlorine atoms at the 2 and 3 positions—critically influences its spectroscopic and chemical behavior. The amino groups act as powerful auxochromes, deepening the color, while the electron-withdrawing chlorine atoms modulate the electronic properties and reactivity of the quinone system.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 81-42-5 | [4][5] |

| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [4][5] |

| Molecular Weight | 307.13 g/mol | [4][6] |

| Appearance | Gray to dark purple crystalline powder | [4][7] |

| Melting Point | ~295 °C | [6] |

| Commercial Purity | >93.0% (via HPLC) |[4][8] |

Significance and Applications

This compound is a cornerstone intermediate for producing disperse dyes, which are essential for coloring synthetic fibers like polyester.[1] Its robust structure ensures excellent lightfastness and stability in the final products.[2] In academic and industrial research, it serves as a building block for novel functional materials, leveraging its unique optoelectronic properties for potential use in organic electronics and sensor technology.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is the primary technique for characterizing the electronic transitions of colored compounds. For this anthraquinone derivative, it provides critical information on the chromophoric system.

Theoretical Principles

The UV-Vis spectrum of an anthraquinone is dominated by two types of electronic transitions:

-

π → π* Transitions: These high-intensity absorptions, typically found in the UV region (250-350 nm), arise from the excitation of electrons within the conjugated aromatic system.[3]

-

n → π* Transitions: These are lower-intensity absorptions involving the non-bonding electrons of the carbonyl oxygens. In substituted anthraquinones, particularly with powerful electron-donating amino groups, these bands can shift significantly into the visible region (bathochromic shift), which is responsible for the compound's intense color.[3][9][10]

The amino (-NH₂) and chloro (-Cl) substituents directly modulate these transitions. The -NH₂ groups, as strong auxochromes, enhance and red-shift the absorption maxima, while the -Cl atoms have a lesser, but still notable, electronic influence.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Accurately weigh approximately 1-5 mg of the compound. Dissolve it in a suitable UV-grade solvent (e.g., Chloroform, DMSO, or Ethanol) in a 100 mL volumetric flask to create a stock solution. Perform serial dilutions to obtain a final concentration with a maximum absorbance between 0.5 and 1.5 AU.

-

Causality Insight: The choice of solvent is critical. A solvent that fully solubilizes the compound without reacting with it is necessary. Chloroform is often suitable for similar derivatives.[9][10] The concentration must be optimized to adhere to the Beer-Lambert Law, ensuring a linear relationship between absorbance and concentration.

-

-

Instrumentation and Measurement:

-

Turn on the spectrophotometer and allow the lamp source to stabilize for at least 30 minutes.

-

Use a matched pair of quartz cuvettes. Fill one with the pure solvent to serve as the blank.

-

Record the baseline by scanning the solvent-filled cuvette across the desired wavelength range (e.g., 200-800 nm).

-

Replace the blank with the sample cuvette and acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelength of maximum absorption (λmax) for each distinct peak. If the molar concentration is known, calculate the molar extinction coefficient (ε) for quantitative analysis.

Data Interpretation

The spectrum is expected to display multiple absorption bands, characteristic of the complex electronic structure.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Transition Type | Associated Structural Feature |

|---|---|---|

| ~250-280 nm | π → π* | Anthracene core aromatic system |

| ~310-350 nm | π → π* | Quinone system conjugation |

| ~500-620 nm | n → π* / Intramolecular Charge Transfer | Carbonyl groups influenced by amino auxochromes |

The longest wavelength band in the visible region is the most diagnostic feature, directly corresponding to the perceived violet color of the compound. Its position and intensity are highly sensitive to purity and the surrounding chemical environment.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy probes the vibrational modes of a molecule, providing a definitive fingerprint of its functional groups.

Theoretical Principles

For this compound, FTIR analysis focuses on identifying vibrations from the amino, carbonyl, and aromatic moieties, as well as the carbon-chlorine bonds. Intramolecular hydrogen bonding between the N-H of the amino groups and the adjacent C=O of the quinone is a key feature, which typically lowers the stretching frequency of both groups.[11]

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Gently grind 1-2 mg of the compound with ~200 mg of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Causality Insight: KBr is used as it is transparent in the mid-IR region. Thorough grinding and drying are essential to minimize particle size effects (which cause scattering) and avoid a broad O-H band from atmospheric moisture, which could obscure the N-H stretching region.

-

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. Purge the sample compartment with dry air or nitrogen to reduce atmospheric CO₂ and H₂O interference.

-

Measurement: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

Data Interpretation

The resulting spectrum should be analyzed for characteristic absorption bands.

Table 3: Key FTIR Vibrational Frequencies and Assignments

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |

|---|---|---|---|

| 3500–3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Two distinct, medium-to-sharp bands. |

| 3100–3000 | C-H Aromatic Stretch | Ar-H | Weak bands. |

| 1650–1610 | C=O Stretch | Quinone Carbonyl | Strong, sharp band. Shifted to lower frequency due to H-bonding. |

| 1600–1550 | N-H Bend | Primary Amine (-NH₂) | Medium intensity band. |

| 1580–1450 | C=C Aromatic Stretch | Aromatic Ring | Multiple sharp bands of varying intensity. |

| 1350–1250 | C-N Stretch | Aryl Amine | Medium intensity band. |

| 800–600 | C-Cl Stretch | Aryl Halide | Strong band in the fingerprint region. |

The presence and position of the dual N-H stretching bands and the significantly shifted C=O band are strong confirmations of the 1,4-diaminoanthraquinone structure with intramolecular hydrogen bonding.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise molecular structure by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) nuclei.

Theoretical Principles

The symmetry of this compound simplifies its NMR spectra. The molecule has a C₂ᵥ symmetry axis, making the protons and carbons on the unsubstituted benzene ring chemically equivalent in pairs.

-

¹H NMR: Will show signals for the aromatic protons on the unsubstituted ring and the protons of the two amino groups.

-

¹³C NMR: Will reveal signals for the carbonyl carbons, the substituted carbons (C-NH₂, C-Cl), and the carbons of the unsubstituted ring.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: The NMR spectrometer should be properly tuned and shimmed to ensure high resolution and a homogeneous magnetic field.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. Key parameters include spectral width, acquisition time, and number of scans.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. This requires a larger number of scans due to the lower natural abundance of ¹³C.

-

(Optional) Advanced 2D experiments like COSY (¹H-¹H correlation) or HSQC (¹H-¹³C correlation) can be performed for unambiguous signal assignment.

-

Data Interpretation

The aromatic region will be most informative. The four protons on the unsubstituted ring (positions 5, 6, 7, 8) form a symmetric AA'BB' system, which often appears as two multiplets. The two -NH₂ groups will likely appear as a single, broad singlet due to chemical exchange and quadrupole broadening from the nitrogen atom.

Table 4: Predicted ¹H NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| ~8.0–8.3 | Multiplet (AA') | 2H | H-5, H-8 (adjacent to carbonyls) |

| ~7.7–7.9 | Multiplet (BB') | 2H | H-6, H-7 |

| Broad singlet | 4H | 2 x -NH₂ |

Note: Amino proton shifts can be highly variable depending on concentration and residual water.

The proton-decoupled spectrum will show sharp singlets for each unique carbon environment.

Table 5: Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~180–185 | C9, C10 | Carbonyl carbons. |

| ~145–150 | C1, C4 | Carbons attached to electron-donating -NH₂ groups. |

| ~133–136 | C6, C7 | Unsubstituted aromatic carbons. |

| ~126–128 | C5, C8 | Unsubstituted aromatic carbons adjacent to carbonyls. |

| ~120–125 | C2, C3 | Carbons attached to electron-withdrawing -Cl groups. |

| ~110–115 | C4a, C9a, C8a, C10a | Bridgehead carbons. |

Mass Spectrometry (MS)

MS provides the exact molecular weight and elemental formula of a compound and offers structural clues through its fragmentation patterns.

Theoretical Principles

For this compound, the most critical feature in the mass spectrum is the molecular ion peak (M⁺·). Due to the presence of two chlorine atoms, this peak will appear as a characteristic isotopic cluster. Natural chlorine exists as two major isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three distinct peaks for the molecular ion:

-

M⁺·: Contains two ³⁵Cl atoms.

-

[M+2]⁺·: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺·: Contains two ³⁷Cl atoms. The expected intensity ratio of these peaks is approximately 9:6:1, which is a powerful diagnostic tool for confirming the presence of two chlorine atoms.

Experimental Protocol: Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Introduce the sample into the mass spectrometer's ion source (e.g., Electrospray Ionization - ESI) via direct infusion using a syringe pump.

-

Causality Insight: ESI is a "soft" ionization technique that typically keeps the molecule intact, making it ideal for observing the molecular ion.

-

-

Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that encompasses the expected molecular weight (e.g., m/z 100-500).

Data Interpretation

Table 6: Expected High-Resolution Mass Spectrometry Data

| m/z (Daltons) | Ion Formula | Description |

|---|---|---|

| 305.9963 | [C₁₄H₈³⁵Cl₂N₂O₂]⁺ | Molecular Ion (M⁺·) |

| 307.9933 | [C₁₄H₈³⁵Cl³⁷ClN₂O₂]⁺ | M+2 Isotope Peak |

| 309.9904 | [C₁₄H₈³⁷Cl₂N₂O₂]⁺ | M+4 Isotope Peak |

Common fragmentation pathways for anthraquinones include the sequential loss of carbon monoxide (CO) molecules (m/z 28).[12] Therefore, fragment ions at [M-28]⁺· and [M-56]⁺· may also be observed.

Integrated Spectroscopic Workflow

No single technique provides a complete picture. A logical workflow combining these methods is essential for unambiguous identification and quality assessment.

Caption: Integrated workflow for the comprehensive spectroscopic analysis.

This workflow demonstrates a systematic approach. UV-Vis provides a quick confirmation of the chromophore. FTIR confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and elemental composition (specifically the presence of two chlorines). Finally, NMR spectroscopy provides the definitive, unambiguous structural proof, confirming the connectivity of all atoms in the molecule.

Conclusion

The spectroscopic analysis of this compound is a multi-faceted process that leverages the strengths of several core analytical techniques. UV-Vis spectroscopy confirms its electronic properties and color, FTIR provides a fingerprint of its functional groups, mass spectrometry validates its molecular formula, and NMR spectroscopy elucidates its precise atomic framework. Together, these methods provide a self-validating system that ensures the identity, purity, and quality of this vital chemical intermediate, underpinning its successful application in research and industry.

References

- The Chemistry of Color: Properties and Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). BenchChem. Retrieved January 10, 2026.

- Laucius, J. F., & Keller, R. E. (1987). Method for preparing 1,4-diaminoanthraquinones and intermediates thereof (U.S. Patent No. 4,661,293). U.S. Patent and Trademark Office.

- 1,4-Diamino-2,3-dichloro-9,10-anthraquinone. (n.d.). Chemsrc.com.

- This compound 93.0+%, TCI America™. (n.d.). Fisher Scientific.

- Masilamani, G., Batchu, H., Amsallem, D., Bedi, A., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. ACS Omega, 7(29), 25687–25694.

- 1,4-Diamino-2,3-dihydroanthraquinone. (n.d.). In Wikipedia.

- Aboki, M. A., Musa, H., & Mohammed, U. (2015). Synthesis and Characterisation of Colorants Derived from 1,4-Diamino Anthraquinone Polyamides. Open Journal of Polymer Chemistry, 5, 23-29.

- Masilamani, G., Batchu, H., Amsallem, D., Bedi, A., et al. (2022). Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties. Semantic Scholar.

- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone. (1990). CN1069896C. Google Patents.

- Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide. (n.d.). BenchChem. Retrieved January 10, 2026.

- Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone. (1985). JPS6099168A. Google Patents.

- ¹H NMR spectra of the anthraquinone disperse reactive dye. (n.d.).

- Anthraquinone, 1-amino-2,4-dihydroxy-. (n.d.). NIST WebBook.

- NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data.

- Synthesis method of 1, 4-diamino anthraquinone leuco body. (2020). CN108395381B. Google Patents.

- Prasad, M., & Kumar, S. (2012). Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 333–340.

- Laucius, J. F., & Speck, S. B. (1953). 1,4-diamino-2,3-anthraquinone-dicarboximides (U.S. Patent No. 2,628,963). U.S. Patent and Trademark Office.

- ¹H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. (n.d.).

- 1,5-Diaminoanthraquinone. (n.d.). PubChem.

- Hahn, D., Fröhlich, S., Egold, M., et al. (2023). Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS. Molecules, 28(11), 4334.

- 1,4-DIAMINO-2,3-DICHLORO-ANTHRAQUINONE AldrichCPR. (n.d.). Sigma-Aldrich. Retrieved January 10, 2026.

- The Role of 1,4-Diamino-2,3-dihydroanthraquinone in Dye Synthesis. (2025, November 5). ChemBlink. Retrieved January 10, 2026.

Sources

- 1. JPS6099168A - Manufacture of 1,4-diamino-2,3-diphenoxy anthraquinone - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound 93.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. CAS#:81-42-5 | 1,4-Diamino-2,3-dichloro-9,10-anthraquinone | Chemsrc [chemsrc.com]

- 7. labproinc.com [labproinc.com]

- 8. labproinc.com [labproinc.com]

- 9. Novel Series of Diaminoanthraquinone-Based π-Extendable Building Blocks with Tunable Optoelectronic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Infrared and ab initio studies of conducting molecules: 2,5-diamino-3,6-dichloro-1,4-benzoquinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof - Google Patents [patents.google.com]

1,4-Diamino-2,3-dichloroanthraquinone chemical structure and IUPAC name

An In-Depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal synthetic intermediate in the dyestuff industry. We will explore its chemical identity, structural characteristics, physicochemical properties, and established synthesis protocols. The narrative emphasizes the rationale behind methodological choices, offering insights valuable to researchers in organic synthesis and materials science. Furthermore, this document details its significant applications, particularly in the manufacturing of advanced disperse and acid dyes, and outlines critical safety and handling procedures essential for laboratory and industrial settings.

Chemical Identity and Nomenclature

This compound is an organic compound belonging to the anthraquinone family, which is characterized by a tricyclic aromatic ketone structure. The precise placement of two amino and two chloro substituents on the anthraquinone core dictates its unique chemical reactivity and chromophoric properties.

Its formal identification is established by the following nomenclature and identifiers:

-

IUPAC Name : 1,4-Diamino-2,3-dichloroanthracene-9,10-dione[1]

-

Synonyms : Disperse Violet 28, Solvent Violet 31, Resolin Violet RL[1][2]

-

Molecular Formula : C₁₄H₈Cl₂N₂O₂[2]

The structural arrangement of atoms is visualized in the diagram below.

Figure 1: Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical properties of a compound are critical for determining its suitability for specific applications and for designing safe handling protocols. Key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 307.13 g/mol | [2][3] |

| Appearance | Gray to dark purple to black powder/crystal | [2] |

| Melting Point | 295 °C | [1] |

| Purity | >93.0% (HPLC) | [1][2] |

| Boiling Point | 601.4 ± 55.0 °C at 760 mmHg | [1] |

| Flash Point | 317.5 ± 31.5 °C | [1] |

| Density | 1.6 ± 0.1 g/cm³ | [1] |

Synthesis Protocol and Mechanistic Insights

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The primary route involves the direct chlorination of a 1,4-diaminoanthraquinone derivative.

Core Synthesis Pathway

A common method utilizes the leuco form of 1,4-diaminoanthraquinone as the starting material. The leuco body, 1,4-diamino-2,3-dihydroanthraquinone, is more susceptible to electrophilic substitution than its fully oxidized counterpart. This heightened reactivity is a key mechanistic consideration; the reduction to the leuco form "activates" the ring system for the subsequent chlorination step.

The chlorinating agent of choice is often chlorosulfuric acid (HSO₃Cl), which acts as both an oxidant and a source of chlorine.[4][5] The reaction is typically performed in an inert solvent such as chlorobenzene or o-dichlorobenzene to manage the reaction temperature and facilitate mixing.[4][5]

Step-by-Step Experimental Protocol

The following protocol is a synthesized representation of established methods.[4]

-

Dissolution : Dissolve the 1,4-diaminoanthraquinone leuco body in a chlorobenzene solvent. Heat the mixture to between 30-132 °C for 30-60 minutes to ensure complete dissolution.

-

Chlorination : Cool the solution to 45-60 °C. At this controlled temperature, begin the dropwise addition of chlorosulfuric acid. The temperature control is critical to prevent unwanted side reactions and ensure regioselectivity.

-

Heating and Maturation : After the addition is complete, hold the temperature for approximately 2 hours. Subsequently, slowly raise the temperature to 95 °C and maintain for 30 minutes to drive the reaction to completion.

-

Work-up and Neutralization : Add water to the reaction vessel, ensuring the temperature does not exceed 60 °C. Adjust the pH to a basic range of 8-11 using an alkali solution. This step neutralizes excess acid and quenches the reaction.

-

Purification (Steam Distillation) : Introduce steam into the vessel to perform steam distillation. This process effectively removes the chlorobenzene solvent. The distilled steam and solvent are recovered, condensed, and separated for recycling.

-

Isolation and Drying : The remaining aqueous slurry containing the product is filtered. The resulting filter cake is washed thoroughly with water to remove residual salts and impurities and then dried to yield the final product, this compound.

Figure 2: General Synthesis Workflow.

Applications in Advanced Dye Manufacturing

The primary value of this compound lies in its role as a versatile dyestuff intermediate.[4] The chlorine atoms at the 2 and 3 positions are excellent leaving groups, making the molecule susceptible to nucleophilic substitution reactions. This allows for the introduction of various functional groups, leading to a wide array of dyes with tailored properties.

-

Disperse Dyes : It is a key precursor for producing disperse dyes, which are non-ionic colorants suitable for dyeing hydrophobic fibers like polyester.[6] For example, it can be reacted with phenol to produce violet-colored disperse dyes.[6][7]

-

Acid Dyes : It is used to synthesize acid dyes, which are typically applied to protein fibers like wool and silk. An example is the production of C.I. Acid Violet 41, which is formed by the condensation of this compound with phenol in the presence of sodium sulfite and an oxidizing agent.[7]

The presence of the amino groups also plays a crucial role in the final color of the dye, acting as powerful auxochromes that shift the absorption spectrum of the molecule into the visible region, typically resulting in violet and blue hues.[7]

Safety, Handling, and Hazard Management

As with any active chemical agent, strict adherence to safety protocols is mandatory when handling this compound. The compound presents several health and environmental hazards.

GHS Hazard Classification

According to Safety Data Sheets (SDS), the compound is classified with the following hazards[8]:

-

Acute Toxicity, Oral (Category 4), H302 : Harmful if swallowed.

-

Skin Sensitization (Category 1), H317 : May cause an allergic skin reaction.

-

Carcinogenicity (Category 1B), H350 : May cause cancer.

-

Acute and Chronic Aquatic Hazard (Category 1), H410 : Very toxic to aquatic life with long-lasting effects.

Recommended Handling Procedures

-

Engineering Controls : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE) :

-

Gloves : Wear appropriate chemical-resistant gloves.[8]

-

Eye Protection : Use safety glasses with side-shields or chemical goggles.[8]

-

Respiratory Protection : If dust generation is unavoidable, use a certified particulate respirator.

-

Protective Clothing : Wear a lab coat or other protective clothing to prevent skin contact.[8]

-

-

First Aid Measures :

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek medical attention.[8]

-

Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult an ophthalmologist.[8]

-

Ingestion : Rinse mouth and drink two glasses of water. Seek immediate medical attention.[8]

-

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Avoid release to the environment.

Conclusion

This compound is a compound of significant industrial importance, primarily serving as a foundational building block for a range of high-performance dyes. Its synthesis, while straightforward in principle, requires precise control over reaction parameters to ensure safety and product quality. The reactivity endowed by its chloro- and amino-substituents provides a versatile platform for synthetic chemists to develop novel colorants. For all professionals working with this compound, a thorough understanding of its properties and a rigorous application of safety protocols are paramount.

References

- Synthesis method of 1,4-diamino-2,3-dichloro-dichloroanthraquinone.

- 1,4-Diamino-2,3-dihydroanthraquinone. Wikipedia.

- This compound. CymitQuimica.

- Process for preparing 1,4-diamino-2,3-dicyan anthraquinone.

- Chemistry of anthraquinonoid, polycyclic and miscellaneous colorants. Society of Dyers and Colourists.